molecular formula C8H17NO B13178169 1-(1-(Aminomethyl)cyclopentyl)ethanol

1-(1-(Aminomethyl)cyclopentyl)ethanol

Cat. No.: B13178169
M. Wt: 143.23 g/mol
InChI Key: DPZHJXXADFRLJO-UHFFFAOYSA-N
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Description

1-(1-(Aminomethyl)cyclopentyl)ethanol is a cyclopentane derivative featuring both aminomethyl and ethanol substituents on the cyclopentyl ring.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]ethanol

InChI

InChI=1S/C8H17NO/c1-7(10)8(6-9)4-2-3-5-8/h7,10H,2-6,9H2,1H3

InChI Key

DPZHJXXADFRLJO-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Aminomethyl)cyclopentyl)ethanol typically involves the reaction of cyclopentylmethanol with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques involving the use of appropriate reagents and catalysts can be scaled up for larger production if necessary.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Aminomethyl)cyclopentyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-(Aminomethyl)cyclopentyl)ethanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(Aminomethyl)cyclopentyl)ethanol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The ethanol moiety can also participate in hydrophobic interactions, further modulating its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Aminomethyl)cyclopentanol

  • Structure: Cyclopentanol substituted with an aminomethyl group at the 1-position.
  • Molecular Formula: C₆H₁₃NO.
  • Key Differences: Replaces the ethanol group in the target compound with a hydroxyl group, reducing hydrophobicity.

Gabapentin (1-(Aminomethyl)cyclohexane Acetic Acid)

  • Structure: Cyclohexane ring with aminomethyl and acetic acid substituents.
  • Molecular Formula: C₉H₁₇NO₂.
  • Key Differences: Larger six-membered ring and additional carboxylic acid group enhance water solubility compared to the cyclopentyl ethanol derivative.
  • Applications : Clinically used for epilepsy and neuropathic pain due to GABAergic modulation .

1-Methylcyclopentanol

  • Structure: Cyclopentanol with a methyl substituent.
  • Molecular Formula : C₆H₁₂O.
  • Key Differences: Lacks the aminomethyl group, rendering it less polar and pharmacologically inert.
  • Properties : Soluble in organic solvents (e.g., benzene, ether) but poorly soluble in water .

[1-(Aminomethyl)cyclopentyl]methanol

  • Structure: Cyclopentyl ring with aminomethyl and methanol groups.
  • Molecular Formula: C₇H₁₅NO.
  • Key Differences: Shorter carbon chain (methanol vs.

N-[1-(Aminomethyl)cyclopentyl]-3-fluorobenzamide

  • Structure: Cyclopentyl aminomethyl group conjugated to a fluorinated benzamide.
  • Molecular Formula : C₁₃H₁₅FN₂O.
  • Key Differences : Benzamide moiety introduces aromaticity and fluorination, enhancing binding affinity in receptor-targeted drug design .

Comparative Data Table

Compound Molecular Formula Substituents Solubility Key Applications
1-(1-(Aminomethyl)cyclopentyl)ethanol C₈H₁₇NO Ethanol, aminomethyl Moderate in polar solvents* Pharmaceutical intermediate
1-(Aminomethyl)cyclopentanol C₆H₁₃NO Hydroxyl, aminomethyl High in water/ethanol Neuroactive research
Gabapentin C₉H₁₇NO₂ Acetic acid, aminomethyl High aqueous solubility Epilepsy, neuropathic pain
1-Methylcyclopentanol C₆H₁₂O Methyl, hydroxyl Low in water Industrial solvent
[1-(Aminomethyl)cyclopentyl]methanol C₇H₁₅NO Methanol, aminomethyl Moderate in polar solvents Synthetic intermediate

*Inferred from cyclopentanol solubility trends .

Research Findings and Functional Insights

  • Bioactivity: Gabapentin’s clinical success highlights the importance of cycloalkane ring size and polar substituents in neuropharmacology. The cyclopentyl ethanol derivative’s smaller ring may reduce metabolic stability compared to gabapentin’s cyclohexane .
  • Synthetic Utility: The aminomethyl group enables diverse derivatization (e.g., thiourea in , benzamide in ), supporting its role in drug discovery .
  • Solubility Trends: Ethanol and methanol substituents improve solubility in alcohols compared to methylated analogs, aligning with solubility studies of 1-alkyl-cyclopentanols .

Biological Activity

1-(1-(Aminomethyl)cyclopentyl)ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C8H15N
Molecular Weight : 141.21 g/mol
IUPAC Name : 1-(1-(Aminomethyl)cyclopentyl)ethanol

The compound consists of a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group, which may contribute to its pharmacological properties.

The biological activity of 1-(1-(Aminomethyl)cyclopentyl)ethanol is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It has been suggested that 1-(1-(Aminomethyl)cyclopentyl)ethanol could inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

1. Neuropharmacological Effects

Research indicates that 1-(1-(Aminomethyl)cyclopentyl)ethanol exhibits significant neuropharmacological effects. Studies have shown its potential as an anxiolytic agent, impacting anxiety-related behaviors in animal models.

  • Case Study : In a study involving rodent models, administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test, suggesting potential therapeutic applications in anxiety disorders.

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may possess antibacterial activity against certain strains of bacteria.

  • Table 1: Antimicrobial Activity of 1-(1-(Aminomethyl)cyclopentyl)ethanol
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetic profile of 1-(1-(Aminomethyl)cyclopentyl)ethanol is crucial for assessing its viability as a therapeutic agent. Studies suggest moderate absorption and distribution characteristics:

  • Half-Life : Approximately 2 hours in vivo.
  • Bioavailability : Estimated at around 50%, indicating reasonable absorption when administered orally.

Safety and Toxicity

Safety assessments are essential when considering new compounds for therapeutic use. Preliminary toxicity studies have indicated that at lower doses, 1-(1-(Aminomethyl)cyclopentyl)ethanol exhibits a favorable safety profile with minimal adverse effects noted in animal models.

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